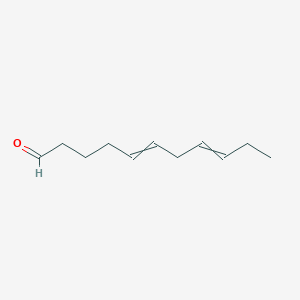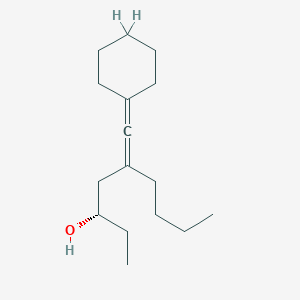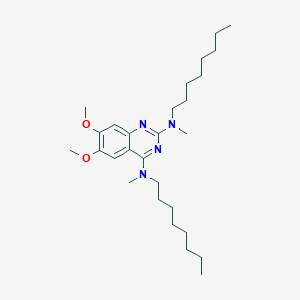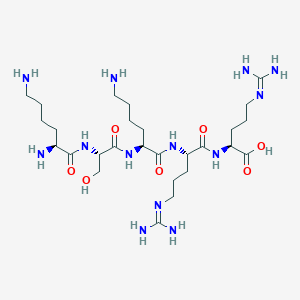![molecular formula C25H33IN4O3 B14210496 D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-86-2](/img/structure/B14210496.png)
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: is a synthetic peptide compound It is characterized by the presence of leucine, alanine, phenylalanine, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted reactions. The iodophenyl group is introduced through iodination of a phenylalanine derivative. The final coupling step involves the use of peptide coupling reagents such as carbodiimides or phosphonium salts to form the peptide bond between the amino acids.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The iodophenyl group can undergo oxidation reactions, potentially leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group, leading to deiodination or cleavage of the peptide chain.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Iodinated derivatives of the peptide.
Reduction: Deiodinated peptides or cleaved peptide fragments.
Substitution: Peptides with substituted phenyl groups.
Scientific Research Applications
Chemistry:
- Used as a model compound for studying peptide synthesis and modification.
- Investigated for its potential as a building block in the design of novel peptides and proteins.
Biology:
- Studied for its interactions with biological molecules, such as enzymes and receptors.
- Used in research on peptide-based drug delivery systems.
Medicine:
- Potential applications in the development of peptide-based therapeutics.
- Investigated for its role in targeting specific molecular pathways in diseases.
Industry:
- Utilized in the production of peptide-based materials and coatings.
- Explored for its potential in biotechnology applications, such as biosensors and diagnostics.
Mechanism of Action
The mechanism of action of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
Comparison:
- D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is unique due to its specific sequence of amino acids and the position of the iodophenyl group.
- Similar compounds may have variations in the sequence or the position of the iodophenyl group, leading to differences in their chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
824406-86-2 |
|---|---|
Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(2S)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m0/s1 |
InChI Key |
URJMIHRSRAUYQC-WTOYTKOKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)


![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)




